N-Palmitoylsphingomyelin
Description
Structure
2D Structure
Properties
IUPAC Name |
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUXQNLWDTSLO-GWQJGLRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H79N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312972, DTXSID401334206 | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6254-89-3, 641628-11-7 | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PALMITOYLSPHINGOMYELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SM(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Structure and Membrane Organization of N Palmitoylsphingomyelin
Structural Conformation within Lipid Bilayers
The unique structure of N-Palmitoylsphingomyelin (PSM), featuring a sphingosine (B13886) backbone, an amide-linked palmitoyl (B13399708) chain, and a phosphocholine (B91661) headgroup, dictates its behavior and organization within the complex environment of a lipid bilayer.
Acyl Chain Order and Flexibility
The acyl chain of this compound exhibits a significantly higher degree of configurational order compared to its glycerophospholipid counterparts, such as dipalmitoylphosphatidylcholine (DPPC). acs.org Studies using deuterium (B1214612) nuclear magnetic resonance (2H-NMR) spectroscopy have shown that the N-acyl chain of PSM has remarkably less configurational freedom than the chains of homologous phosphatidylcholines. nih.gov This increased order is a result of the sphingosine backbone's structure, including a trans double bond and the capacity for extensive hydrogen bonding, which promotes tighter lipid packing. nih.gov In the liquid-crystalline state, the N-acyl chain of PSM alone shows significantly more configurational order than the chains of both disaturated and monounsaturated phosphatidylcholines. acs.org This inherent order is a key factor in the formation of specialized membrane domains.
Sphingosine Backbone Conformation
The conformation of the sphingosine backbone is central to the structural role of this compound. The interfacial region of PSM, containing both hydrogen bond donors (hydroxyl and amide groups) and acceptors, allows for the formation of an extensive intra- and intermolecular hydrogen bond network. nih.govcore.ac.uk This network is believed to be a primary reason for the tight interfacial cohesion and low permeability of membranes rich in sphingomyelin (B164518). nih.gov Spectroscopic studies suggest the presence of strong intermolecular hydrogen bonding involving the 3-hydroxyl groups of the sphingosine chains. nih.gov Furthermore, 2H-NMR studies have revealed that the N-acyl chain attached to the sphingosine backbone performs a bend near the interface, a conformation surprisingly similar to the sn-2 chain of phosphatidylcholines. acs.orgnih.gov
This compound Localization within Cellular Membranes
This compound is not uniformly distributed throughout the cell or even within a single membrane. Its specific localization is critical for its function in membrane structure and cell signaling.
Exoplasmic and Inner Leaflet Distribution
Cellular membranes exhibit a distinct lipid asymmetry, and this compound is a key player in this organization. It is predominantly found in the exoplasmic (outer) leaflet of the plasma membrane, facing the extracellular space. nih.govtandfonline.comheberlelab.combiodeep.cn This enrichment, along with phosphatidylcholine, contributes to the unique properties of the outer surface of the cell. nih.govheberlelab.com While the majority resides in the outer leaflet, some evidence suggests the existence of a smaller, functional pool of sphingomyelin in the inner (cytosolic) leaflet. nih.govbiodeep.cn The localization of neutral sphingomyelinase-2, an enzyme that metabolizes sphingomyelin, exclusively to the inner leaflet supports the presence of this cytosolic pool. nih.govbiodeep.cn
Asymmetry of Membrane Pools
The asymmetric distribution of this compound is fundamental to the lateral heterogeneity of the plasma membrane. It is a principal component, along with cholesterol, of specialized microdomains known as lipid rafts. nih.govcore.ac.uk These domains are envisioned as laterally segregated, tightly packed liquid-ordered phases floating in a more fluid, liquid-disordered environment. nih.gov The propensity of this compound to form these ordered domains is a direct consequence of its saturated acyl chain and extensive hydrogen-bonding capabilities. portlandpress.com This segregation into distinct pools is crucial for organizing cellular processes, including signal transduction and protein sorting. core.ac.uk
Interactions with Membrane Lipids
The function of this compound is heavily influenced by its interactions with other core lipid components of the membrane, most notably cholesterol and various phosphatidylcholines.
Studies using differential scanning calorimetry (DSC) and X-ray diffraction have provided detailed insights into these interactions. In its pure, hydrated form, this compound undergoes a transition from a gel phase to a liquid-crystalline phase at approximately 41°C. acs.orgnih.gov The addition of cholesterol progressively alters this behavior, broadening the transition and reducing its enthalpy until, at concentrations of 50 mol% or higher, no cooperative transition is detectable. acs.orgnih.gov This indicates that cholesterol inserts into the PSM bilayer, disrupting the tight packing of the gel phase and inducing a liquid-ordered state. acs.org
This compound also shows miscibility with various phosphatidylcholines, although the degree of ideal mixing depends on the acyl chain composition of the phosphatidylcholine. nih.govacs.org DSC and X-ray diffraction data show that dipalmitoylphosphatidylcholine (DPPC) is completely miscible with PSM in both the gel and liquid-crystalline phases. acs.orgacs.org However, phase diagrams reveal that the mixing is not perfectly ideal. psu.edu Studies have found that phosphatidylcholines with an average acyl-chain length of 15 carbons, such as di-14:0-PC and 14:0/16:0-PC, interact most favorably with N-palmitoyl-sphingomyelin. nih.gov In contrast, PSM shows less ideal miscibility with unsaturated phosphatidylcholines, which can lead to lateral phase separation and the formation of distinct domains. nih.gov This preferential interaction with specific lipids is a driving force behind the formation of membrane heterogeneity. doria.fi
Interactive Data Tables
Table 1: Thermotropic Properties of Hydrated this compound (PSM) This table summarizes the key thermal transition and structural parameters for fully hydrated this compound bilayers.
| Property | Phase | Temperature (°C) | Value | Source |
| Transition Temperature (Tm) | - | 41 | 7.5 kcal/mol (ΔH) | acs.orgnih.gov |
| Bilayer Periodicity (d) | Gel | 29 | 73.5 Å | acs.orgnih.gov |
| Bilayer Periodicity (d) | Liquid-Crystal | 55 | 66.6 Å | acs.orgnih.gov |
Table 2: Interaction of this compound (PSM) with Cholesterol This table shows the effect of increasing cholesterol concentration on the main phase transition of PSM bilayers.
| Cholesterol (mol %) | Transition Enthalpy (ΔH) | Transition State | Source |
| 0 | High | Sharp, cooperative | acs.org |
| >0 to <50 | Progressively decreases | Broadened | acs.org |
| ≥50 | Not detected | Non-cooperative | acs.orgnih.gov |
This compound-Cholesterol Interactions
The interaction between this compound (PSM) and cholesterol is fundamental to the structure and function of mammalian cell membranes, particularly in the formation of specialized microdomains.
Influence on Membrane Phase Behavior
Hydrated this compound by itself forms bilayers that undergo a distinct, reversible chain-melting transition from a gel (Lβ) phase to a liquid-crystalline (Lα) phase. acs.orgnih.gov In its fully hydrated state, this transition occurs at a temperature (TM) of approximately 41°C with a significant enthalpy (ΔH) of around 7.5 kcal/mol. acs.orgnih.gov X-ray diffraction studies confirm this phase behavior, showing a structured gel phase with a bilayer periodicity of 73.5 Å and a sharp 4.2 Å reflection below the TM, which changes to a liquid-crystal phase with a periodicity of 66.6 Å and a diffuse 4.6 Å reflection above the TM. acs.orgnih.gov
The introduction of cholesterol into PSM bilayers profoundly alters this phase behavior. Cholesterol inserts into the bilayer and progressively disrupts the cooperative chain-melting transition of PSM. acs.orgnih.gov Differential Scanning Calorimetry (DSC) data shows that as the concentration of cholesterol increases, the enthalpy of the main phase transition decreases steadily. acs.orgnih.gov At concentrations greater than 50 mol% cholesterol, no cooperative transition is detectable, indicating that cholesterol has eliminated the transition from a gel-like to a fluid-like state. acs.orgnih.gov Instead, the mixture exists in a state known as the liquid-ordered (Lo) phase, which is characterized by the high conformational order of a gel phase while retaining the high lateral mobility of a liquid-crystalline phase. mpg.de X-ray diffraction data for a 1:1 molar mixture of PSM and cholesterol show no significant difference in bilayer structure or periodicity at temperatures both below and above the normal TM of pure PSM, confirming the existence of a single, stable Lo phase. acs.orgnih.gov
| Cholesterol (mol %) | Transition Temperature (TM) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| 0 | ~41.0 | ~7.5 |
| 10 | Broadened | Decreased |
| 20 | Broadened | Significantly Decreased |
| 33 | Very Broad | Severely Decreased |
| >50 | No cooperative transition detected | N/A |
Formation of Lipid Rafts and Functional Microdomains
The preferential interaction between sphingolipids, like PSM, and cholesterol is the biophysical basis for the formation of lipid rafts. plos.orgscnu.edu.cn These are dynamic, nanoscopic assemblies within the plasma membrane that are enriched in sphingolipids, cholesterol, and specific proteins. scnu.edu.cn The formation of the Lo phase by PSM and cholesterol mixtures is the defining characteristic of these domains, creating regions that are more ordered and tightly packed compared to the surrounding bilayer, which is typically in a more fluid liquid-disordered (Ld) phase. plos.orgscnu.edu.cn
Atom-scale simulations and experimental studies confirm that the presence of PSM and cholesterol leads to strongly packed and rigid bilayers. plos.org This tight packing is facilitated by favorable hydrogen bonding interactions between cholesterol's 3β-hydroxyl group and the amide and hydroxyl groups in the interfacial region of PSM. iu.edu In ternary mixtures containing PSM, an unsaturated glycerophospholipid like 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), and cholesterol, phase separation occurs, leading to the coexistence of Lo domains (enriched in PSM and cholesterol) and Ld domains (enriched in POPC). nih.govmpg.de These PSM-cholesterol-rich domains serve as platforms for compartmentalizing cellular processes, such as signal transduction, by organizing specific membrane proteins. scnu.edu.cn
This compound-Glycerophospholipid Miscibility
The ability of this compound to mix with glycerophospholipids is highly dependent on the structure of the glycerophospholipid's acyl chains, leading to either homogenous mixtures or lateral domain formation.
Acyl-Chain Dependent Interactions
The miscibility of PSM with phosphatidylcholines (PCs) is strongly influenced by the length and saturation of the PC's acyl chains. nih.gov Studies using DSC have shown that PSM is completely miscible with dipalmitoylphosphatidylcholine (DPPC) in both the gel and liquid-crystalline phases. acs.orgnih.gov This is expected as both lipids have saturated 16-carbon acyl chains.
However, systematic studies on PCs with varying saturated acyl chain lengths reveal more complex interactions. Research indicates that the most favorable, or ideal, mixing with PSM occurs with PCs that have a slight acyl chain length mismatch. nih.govresearchgate.net Based on phase diagrams constructed from DSC data, di-14:0-PC (dimyristoylphosphatidylcholine) was found to form the most ideal mixture with 16:0-SM. nih.govresearchgate.net PCs with an average acyl-chain length of 15 carbons, such as 15:0/15:0-PC and 14:0/16:0-PC, also interact very favorably. nih.gov Conversely, DPPC (di-16:0-PC), which is often used as a direct comparison to PSM, shows less ideal miscibility. nih.gov When the acyl chain length mismatch becomes too great, as with di-12:0-PC or di-13:0-PC, phase separation can occur. nih.gov
Lateral Segregation and Domain Formation
While PSM mixes well with saturated PCs of similar chain length, it exhibits limited miscibility with unsaturated PCs, leading to lateral segregation and the formation of distinct lipid domains. nih.govnih.gov In bilayers composed of PSM and an unsaturated PC like POPC, temperature-dependent phase separation is observed. nih.gov Deuterium NMR (2H-NMR) spectroscopy on such mixtures reveals the coexistence of PSM-rich gel domains and POPC-rich liquid-crystalline domains at temperatures below the TM of PSM. nih.gov
The presence of cholesterol facilitates this segregation. nih.gov In ternary mixtures of PSM, POPC, and cholesterol, the formation of ordered domains occurs at lower concentrations of the saturated lipid than in cholesterol-free bilayers. nih.gov Electron paramagnetic resonance (EPR) studies have been used to construct detailed phase diagrams for these canonical raft mixtures, defining the specific compositions where Lo (PSM/cholesterol-rich) and Ld (POPC-rich) phases coexist. nih.gov This segregation is a key principle of raft formation, where the immiscibility between the ordered, saturated sphingolipid/cholesterol complexes and the disordered, unsaturated glycerophospholipids drives the organization of the membrane into functional microdomains. nih.govnih.gov
This compound-Ceramide Interactions
Ceramide, the metabolic precursor to sphingomyelin, has profound effects on the biophysical properties of PSM-containing membranes. The enzymatic conversion of PSM to ceramide by sphingomyelinase is a significant event in cell signaling, largely due to the resulting changes in membrane structure. nih.govfrontiersin.org
Upon its formation or incorporation into a PSM bilayer, ceramide induces the formation of highly ordered, ceramide-rich gel domains. nih.govmdpi.comnih.gov These domains are more stable and have a higher melting temperature than gel-phase PSM. mdpi.comnih.gov The small polar headgroup and extensive hydrogen-bonding capabilities of ceramide allow for very tight packing, which can stabilize the gel phase of the surrounding PSM. nih.govconicet.gov.ar
Studies using 2H NMR and DSC on mixtures of N-palmitoyl ceramide (PCer) and PSM have provided direct evidence for the stabilization of the PSM gel state by PCer. researchgate.net Even small amounts of ceramide can induce the formation of these solid-ordered domains. researchgate.net In complex model membranes mimicking lipid rafts (e.g., POPC/PSM/cholesterol), the generation of ceramide leads to the formation of distinct Cer/SM-gel domains. nih.govnih.gov Interestingly, ceramide can displace cholesterol from its association with PSM, leading to the formation of cholesterol-poor, ceramide-rich platforms. frontiersin.orgnih.gov This reorganization is believed to be a key mechanism in signaling pathways, where the coalescence of small rafts into larger, ceramide-rich platforms alters the local membrane environment to recruit or exclude specific proteins. frontiersin.orgmdpi.com The interaction is also dependent on the ceramide's N-acyl chain length, with long-chain ceramides (B1148491) promoting stable gel domains, while short-chain ceramides can be more disruptive. conicet.gov.ar
| Compound Name | Abbreviation |
|---|---|
| This compound | PSM, 16:0-SM |
| Cholesterol | - |
| Dipalmitoylphosphatidylcholine | DPPC |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) | POPC |
| Dimyristoylphosphatidylcholine | DMPC, di-14:0-PC |
| N-Palmitoyl Ceramide | PCer |
| Ceramide | Cer |
Phase Behavior in Binary Mixtures
This compound (PSM), a ubiquitous component of mammalian cell membranes, exhibits complex phase behavior, particularly when mixed with other key lipid molecules like cholesterol and phosphatidylcholines. This behavior is crucial for the formation of specialized membrane domains.
In its pure, fully hydrated form, this compound undergoes a distinct gel-to-liquid crystalline phase transition. acs.orgnih.gov Differential scanning calorimetry (DSC) studies have determined the transition temperature (TM) to be approximately 41°C, with an associated enthalpy change (ΔH) of 7.5 kcal/mol. acs.orgnih.gov Below this temperature, PSM exists in a highly ordered gel phase, characterized by tightly packed acyl chains. Above the TM, it transitions to a more fluid liquid-crystalline phase.
The interaction of PSM with cholesterol is of particular biological significance. The addition of cholesterol to PSM bilayers has a profound effect on its phase behavior. As the concentration of cholesterol increases, the sharp phase transition of PSM is progressively broadened and the enthalpy of the transition decreases. acs.orgnih.gov At cholesterol concentrations greater than 50 mol%, the cooperative chain-melting transition is completely eliminated. acs.orgnih.gov This indicates the formation of a liquid-ordered (Lo) phase, which is characterized by the high conformational order of a gel phase but with the lateral mobility of a liquid phase. This Lo phase is a hallmark of lipid rafts.
The miscibility of this compound with phosphatidylcholines, another major class of membrane lipids, is highly dependent on the acyl chain length of the phosphatidylcholine. Studies using DSC have shown that PSM is completely miscible with dipalmitoylphosphatidylcholine (DPPC) in both the gel and liquid-crystalline phases. acs.orgnih.gov Interestingly, the mixing of PSM with DPPC can alter the phase behavior of DPPC; for instance, the presence of 30 mol% of PSM can eliminate the pre-transition typically observed for DPPC. acs.orgnih.gov The most ideal mixing with PSM is observed with phosphatidylcholines that have an average acyl-chain length of 15 carbons, such as di-14:0-PC and 14:0/16:0-PC. core.ac.uk
Interactive Table: Thermotropic Properties of this compound and its Binary Mixtures
| System | Composition (mol%) | Transition Temperature (TM) | Enthalpy (ΔH) | Phase Behavior Notes |
| Pure this compound (hydrated) | 100% PSM | 41°C acs.orgnih.gov | 7.5 kcal/mol acs.orgnih.gov | Sharp, cooperative gel-to-liquid crystalline transition. |
| This compound / Cholesterol | PSM with increasing Cholesterol | Broadened transition | Decreased with increasing Cholesterol acs.orgnih.gov | Formation of a liquid-ordered (Lo) phase. |
| This compound / Cholesterol | >50% Cholesterol | No cooperative transition detected acs.orgnih.gov | - | Indicates a stable liquid-ordered (Lo) phase. |
| This compound / DPPC | Various | Miscible in gel and liquid-crystalline phases acs.orgnih.gov | - | 30 mol% PSM eliminates DPPC pre-transition. acs.orgnih.gov |
| This compound / N-Palmitoyl Ceramide | PSM with 10% PCer | Liquidus at 56°C nih.gov | - | A small amount of ceramide stabilizes the gel phase. nih.gov |
Implications for Membrane Properties and Signaling
The distinct phase behavior of this compound, particularly its propensity to form ordered domains with cholesterol, has profound implications for the structural and functional properties of cellular membranes. These PSM- and cholesterol-rich domains, commonly known as lipid rafts, are thicker and more rigid than the surrounding membrane, which is typically in a more fluid liquid-disordered (Ld) phase. plos.org This creates lateral heterogeneity within the membrane, which is crucial for a variety of cellular processes.
Lipid rafts serve as platforms for the organization of cellular signaling. plos.org By concentrating or excluding specific proteins, these microdomains can facilitate or inhibit signaling cascades. A key example is the sphingomyelin signaling pathway itself. The hydrolysis of sphingomyelin by sphingomyelinase to produce ceramide is a critical step in signaling pathways that regulate cell growth, differentiation, and apoptosis (programmed cell death). researchgate.net The generation of ceramide within lipid rafts can lead to the formation of larger, more stable ceramide-rich platforms, which can recruit downstream effector proteins and amplify the signal.
Furthermore, these specialized domains are involved in a wide array of other signaling events. For instance, they are implicated in immune responses by clustering receptors and signaling molecules of T-lymphocytes and mast cells. nih.gov In the context of cancer, lipid rafts have been shown to concentrate proteins involved in cell adhesion and migration. nih.gov The localization of signaling molecules such as G-protein coupled receptors and components of the MAP kinase pathway within these rafts is thought to enhance the efficiency and specificity of signal transduction.
The structural properties of PSM-containing membranes also play a role in their signaling functions. The increased thickness and rigidity of lipid rafts can influence the activity of embedded membrane proteins, including ion channels and transporters. mdpi.com The interface between the ordered raft domains and the disordered bulk membrane is also thought to be a site of active regulation and protein recruitment.
Biosynthesis and Metabolic Pathways of N Palmitoylsphingomyelin
N-Palmitoylsphingomyelin, a specific type of sphingomyelin (B164518) featuring a palmitoyl (B13399708) acyl chain, is synthesized primarily through the de novo pathway. This multi-step process originates in the endoplasmic reticulum (ER) and culminates in the Golgi apparatus, involving a series of enzymatic reactions that build the molecule from basic precursors.
De Novo Synthesis Pathway
The de novo synthesis of sphingolipids is a fundamental cellular process that begins with simple molecules and constructs complex lipids. mdpi.com
The journey of this compound synthesis starts with the condensation of an amino acid and a fatty acyl-CoA. This initial step is both the first committed and the rate-limiting stage of the entire sphingolipid biosynthesis pathway. wikipedia.orgnih.govfrontiersin.org
The first enzymatic reaction is catalyzed by Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgtandfonline.com SPT facilitates the condensation of L-serine with a long-chain acyl-CoA. wikipedia.orgportlandpress.com For the synthesis of this compound, the specific substrate is palmitoyl-CoA (C16-CoA). mdpi.com This reaction results in the formation of 3-ketodihydrosphingosine, releasing carbon dioxide and Coenzyme A in the process. frontiersin.orgwikipedia.org
The human SPT is a complex enzyme, typically a heterodimer of two main subunits, SPTLC1 and either SPTLC2 or SPTLC3. wikipedia.orguniprot.org The specific combination of these subunits, along with additional small subunits (SPTssa and SPTssb), dictates the enzyme's preference for different acyl-CoA substrates. mdpi.comnih.govuniprot.org For instance, the complex formed by SPTLC1, SPTLC2, and SPTssa shows a strong preference for palmitoyl-CoA (C16-CoA). uniprot.orguniprot.org The activity of the SPT complex is also subject to regulation by other proteins, such as the ORMDL family, which can inhibit its function. nih.govuniprot.org
Table 1: Human Serine Palmitoyltransferase (SPT) Complex Composition and Substrate Preference
| SPT Complex Composition | Acyl-CoA Substrate Preference | Reference(s) |
| SPTLC1-SPTLC2-SPTSSA | Strong preference for C16-CoA (Palmitoyl-CoA) | uniprot.orguniprot.org |
| SPTLC1-SPTLC3-SPTSSA | Uses both C14-CoA and C16-CoA, slight preference for C14-CoA | uniprot.orguniprot.org |
| SPTLC1-SPTLC2-SPTSSB | Strong preference for C18-CoA (Stearoyl-CoA) | uniprot.orguniprot.org |
| SPTLC1-SPTLC3-SPTSSB | Broad range of acyl-CoAs, no apparent preference | uniprot.orguniprot.org |
Following its synthesis, 3-ketodihydrosphingosine is rapidly converted to dihydrosphingosine, also known as sphinganine. frontiersin.orgwikipedia.org This reduction is an NADPH-dependent reaction catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR). mdpi.comfrontiersin.org
The resulting dihydrosphingosine then undergoes N-acylation, a reaction catalyzed by one of the six ceramide synthase (CerS) enzymes. frontiersin.org In this step, a fatty acyl-CoA is attached to the amino group of dihydrosphingosine to form dihydroceramide (B1258172). frontiersin.orgwikipedia.org The specific fatty acid chain length of the resulting dihydroceramide is determined by the particular CerS isoform involved.
Dihydroceramide is subsequently converted into ceramide by the enzyme dihydroceramide desaturase, which introduces a double bond into the sphingoid base backbone. tandfonline.comresearchgate.net Ceramide is the central hub of sphingolipid metabolism. nih.gov
The synthesis of ceramide occurs on the cytosolic surface of the endoplasmic reticulum (ER). biologists.com To be converted into sphingomyelin, ceramide must be transported from the ER to the lumen of the Golgi apparatus. nih.govelifesciences.orgscientificarchives.com This intercellular trafficking is largely accomplished by the ceramide transport protein (CERT), which facilitates a non-vesicular transfer of ceramide to the trans-Golgi network. biologists.commdpi.comresearchgate.net
The final step in the de novo synthesis of this compound takes place in the Golgi apparatus. researchgate.net The enzyme sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine (B91661) head group from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide. wikipedia.orgembopress.org This reaction yields sphingomyelin and diacylglycerol (DAG) as a byproduct. wikipedia.orguniprot.org The reaction is notable for being reversible, meaning SMS can also catalyze the formation of PC and ceramide from sphingomyelin and DAG. embopress.org
In mammals, there are two primary isoforms of sphingomyelin synthase. SMS1 is predominantly located in the Golgi apparatus and is responsible for the bulk of cellular sphingomyelin production. biologists.comelifesciences.orgresearchgate.net SMS2 is found at the plasma membrane and also contributes to sphingomyelin synthesis. biologists.comelifesciences.org
Table 2: Major Sphingomyelin Synthase (SMS) Isoforms
| Enzyme | Cellular Location | Primary Function | Reference(s) |
| Sphingomyelin Synthase 1 (SMS1) | Trans-Golgi | Major pathway for de novo sphingomyelin synthesis | biologists.comelifesciences.org |
| Sphingomyelin Synthase 2 (SMS2) | Plasma Membrane, Golgi | Re-synthesis of sphingomyelin from ceramide at the plasma membrane; contributes to de novo synthesis | biologists.comelifesciences.orgmdpi.com |
Serine Palmitoyltransferase Activity
Ceramide Generation and Transport
Catabolism and Degradation of this compound
The breakdown, or catabolism, of this compound is a critical process for maintaining cellular lipid homeostasis and for generating bioactive signaling molecules. The primary enzymes responsible for initiating this process are the sphingomyelinases (SMases). wikipedia.orgencyclopedia.pub
Sphingomyelinases are a group of phospholipases that hydrolyze sphingomyelin at the phosphodiester bond, releasing the phosphocholine head group into the aqueous environment and leaving behind ceramide. wikipedia.org This degradation can occur in various cellular compartments, including the plasma membrane and lysosomes. encyclopedia.pubhmdb.ca The ceramide produced through this pathway is a key second messenger involved in cellular processes such as apoptosis and cell signaling. wikipedia.orgresearchgate.net
The ceramide can then be further metabolized. Ceramidase enzymes can hydrolyze the amide bond in ceramide to release sphingosine (B13886) and a free fatty acid (in this case, palmitic acid). wikipedia.orgmdpi.com Sphingosine can be phosphorylated to form sphingosine-1-phosphate, another potent signaling molecule, or it can be recycled for the synthesis of new ceramides (B1148491). wikipedia.orgmdpi.com
Sphingomyelinase Isoforms and Their Activity
The degradation of this compound is primarily carried out by a group of enzymes known as sphingomyelinases (SMases). These hydrolases cleave the phosphocholine headgroup, yielding ceramide. There are several isoforms of sphingomyelinase, distinguished by their optimal pH for activity: acid sphingomyelinase (aSMase), neutral sphingomyelinase (nSMase), and alkaline sphingomyelinase. nih.gov
Acid sphingomyelinase, located in the lysosomes, plays a crucial role in the turnover of sphingomyelin. nih.govnih.gov Its deficiency leads to the lysosomal storage disorder Niemann-Pick disease, characterized by the accumulation of sphingomyelin. wikipedia.orgmimedb.org Neutral sphingomyelinases are found in various cellular locations, including the plasma membrane and Golgi apparatus, and are involved in cellular signaling in response to various stimuli. mimedb.orgresearchgate.net Studies have shown that this compound is a substrate for both acid and neutral sphingomyelinases. researchgate.netacs.org For instance, research using Bacillus cereus sphingomyelinase, which is often used as a model, has demonstrated the hydrolysis of this compound. researchgate.net However, the rate of degradation can be influenced by the physical state of the membrane, with saturated sphingomyelins like this compound being hydrolyzed more slowly than their unsaturated counterparts. researchgate.net
Generation of Bioactive Ceramide
The enzymatic hydrolysis of this compound by sphingomyelinases results in the generation of N-palmitoyl-ceramide (C16-ceramide). nih.gov This molecule is not merely a breakdown product but a potent bioactive lipid that acts as a second messenger in a variety of cellular processes. C16-ceramide has been particularly implicated in the regulation of cellular stress responses, cell cycle arrest, and apoptosis (programmed cell death). csic.esnih.gov The generation of C16-ceramide from this compound at the cell membrane can lead to changes in membrane biophysical properties, including the formation of ceramide-rich platforms that facilitate the clustering of signaling proteins. acs.org
The Sphingomyelin Cycle and Salvage Pathways
The metabolism of this compound is not a one-way street. It is intricately linked to other sphingolipid pathways through the sphingomyelin cycle and salvage pathways, which allow for the interconversion of different sphingolipid species and the recycling of their core components.
Interconversion with Other Sphingolipids
While the direct conversion of this compound to other complex sphingolipids is not a primary metabolic route, its breakdown product, C16-ceramide, is a central hub for sphingolipid metabolism. C16-ceramide can be further metabolized to form other important sphingolipids. For instance, it can be glycosylated by glucosylceramide synthase to form glucosylceramide, the precursor for a vast array of glycosphingolipids. nih.govmdpi.com Alternatively, in certain cell types, ceramide can be galactosylated to form galactosylceramide. mdpi.com These conversions typically occur in the Golgi apparatus. nih.govmdpi.com Therefore, through the action of sphingomyelinases and subsequent enzymatic modifications of the resulting ceramide, the palmitoyl- and sphingosine-moieties of this compound can be incorporated into other classes of sphingolipids.
Regulation of Sphingoid Base Recycling
The process begins with the hydrolysis of this compound to C16-ceramide by sphingomyelinases. This ceramide can then be acted upon by ceramidases, which cleave the amide bond to release palmitic acid and sphingosine. nih.gov The liberated sphingosine can then be re-acylated by ceramide synthases to form new ceramides, including C16-ceramide, which can then be used to resynthesize this compound or other sphingolipids. nih.gov This recycling of sphingosine is a highly regulated process, ensuring that cells can efficiently reuse this essential building block. nih.gov The activity of various enzymes in this pathway, such as protein kinase C, can influence the rate of sphingosine recycling and the specific types of ceramides that are generated. nih.gov
Cellular and Molecular Functions of N Palmitoylsphingomyelin
Role in Cell Signaling Pathways
N-Palmitoylsphingomyelin, also known as C16:0 sphingomyelin (B164518) (C16:0-SM), is not merely a structural lipid but a critical player in the complex network of cell signaling. nih.govlookchem.com Its influence is exerted both directly, through its presence in membrane microdomains, and indirectly, through its metabolic derivatives. wikipedia.orgnih.gov
Modulation of Intracellular Signaling Cascades
The acyl chain composition of sphingomyelin, such as the palmitoyl (B13399708) (C16:0) chain, is crucial in determining its signaling function. nih.govnih.gov this compound is a key constituent of lipid rafts, which are specialized membrane microdomains that serve as platforms for the assembly and interaction of signaling molecules. wikipedia.orgresearchgate.net The presence of this compound in these rafts can influence the activity of various signaling proteins, including protein kinase C ζ (PKCζ) and Raf-1. nih.gov
Research has indicated that shifts in the acyl chain composition of sphingomyelin can have profound effects on cellular signaling. For instance, an enrichment of C16:0 sphingomyelin has been observed in the nuclear lipid microdomains of cancer cells, which may lead to altered shuttling of signaling proteins. nih.gov This suggests that the specific length and saturation of the acyl chain, as in this compound, are not passive features but active modulators of intracellular signaling events.
Involvement of Downstream Metabolites (Ceramide, Sphingosine-1-Phosphate)
The enzymatic hydrolysis of this compound by sphingomyelinases yields two highly bioactive metabolites: ceramide and phosphocholine (B91661). wikipedia.orgmdpi.com Ceramide, in particular, is a central second messenger in a variety of signaling pathways. researchgate.netnih.gov The generation of ceramide from sphingomyelin is a critical step in the "sphingomyelin cycle," which regulates processes like cell growth, differentiation, and apoptosis. researchgate.net
Ceramide can be further metabolized to sphingosine (B13886), which can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). mdpi.comamegroups.org Ceramide and S1P often have opposing effects on cell fate. nih.gov While ceramide is generally considered pro-apoptotic and an inhibitor of cell growth, S1P typically promotes cell survival and proliferation. nih.govnih.govmdpi.com The tightly regulated balance between the levels of this compound, ceramide, and S1P is therefore crucial for determining cellular outcomes.
Table 1: Key Downstream Metabolites of this compound and Their Functions
| Metabolite | Precursor | Key Enzyme | Primary Function in Signaling |
|---|---|---|---|
| Ceramide | This compound | Sphingomyelinase | Pro-apoptotic signaling, cell cycle arrest. wikipedia.orgnih.gov |
| Sphingosine | Ceramide | Ceramidase | Pro-apoptotic lipid. researchgate.net |
Impact on Receptor-Mediated Signaling
This compound and its metabolites play a significant role in modulating receptor-mediated signaling pathways. The composition of lipid rafts, influenced by this compound, is critical for the proper functioning of various receptors. researchgate.net For example, increased sphingomyelin content in the membrane has been shown to enhance Fas and TNF-α-induced apoptosis by facilitating the clustering of their respective receptors. nih.gov
Studies have shown that ceramide species with different acyl chain lengths have distinct biological functions. C16:0-ceramide, derived from this compound, has been specifically implicated in preserving vasodilation induced by tyrosine kinase and G-protein coupled receptors (GPCRs). ahajournals.org This highlights the specific role of the palmitoyl chain in modulating endothelial cell signaling and vascular homeostasis. ahajournals.org
Regulation of Cell Growth, Differentiation, and Apoptosis
The balance between cell proliferation, differentiation, and programmed cell death (apoptosis) is fundamental for tissue homeostasis, and this compound is deeply involved in regulating these processes. researchgate.netlookchem.com
Influence on Cell Proliferation and Survival
This compound itself is essential for cell proliferation and survival. nih.gov However, its influence is often mediated through the balance with its metabolites. The pro-proliferative and pro-survival signals are largely driven by S1P, which counteracts the effects of ceramide. amegroups.orgnih.gov The enzymatic conversion of ceramide to S1P is a critical switch that can shift the cellular program from death to survival.
Conversely, the accumulation of ceramide, which can result from the breakdown of this compound, is associated with the inhibition of cell growth and proliferation. researchgate.net For example, dietary this compound has been shown to suppress the formation of aberrant crypt foci, which are precursors to colon cancer, by modulating cell growth. nih.govacs.org
Mediation of Programmed Cell Death
This compound plays a pivotal role in the initiation and execution of apoptosis, primarily through its conversion to ceramide. wikipedia.org The hydrolysis of sphingomyelin to ceramide is a key event in the apoptotic signaling pathway initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α). wikipedia.orgresearchgate.net
The accumulation of ceramide can trigger apoptosis through multiple mechanisms, including the activation of specific protein phosphatases and the inhibition of pro-survival kinases like Akt. nih.gov Research has shown that a shift in sphingolipid composition from very-long-chain (C24:0) to long-chain (C16:0) sphingomyelin, such as this compound, can increase susceptibility to apoptosis in certain cancer cells. nih.gov Furthermore, the generation of ceramide from this compound has been observed to induce changes in membrane properties that lead to membrane vesiculation, a process associated with apoptosis. nih.gov
Table 2: Research Findings on this compound's Role in Cellular Processes
| Cellular Process | Model System | Key Finding | Reference |
|---|---|---|---|
| Cell Signaling | Hepatoma cells | A shift from C24:0 to C16:0 sphingomyelin in nuclear lipid microdomains is associated with altered signaling protein localization. | nih.gov |
| Apoptosis | HeLa cells | A shift from C24:0 to C16:0 sphingolipid composition increased susceptibility to apoptosis. | nih.gov |
| Cell Growth | Colon cancer model (mice) | Dietary this compound significantly suppressed the formation of aberrant crypt foci. | nih.govacs.org |
| Apoptosis | Human hepatoma HepG2 cells | Synthetic this compound was less potent in suppressing aberrant colonic foci compared to its dihydrogenated form, but still showed an effect. | spandidos-publications.comspandidos-publications.com |
Contribution to Membrane Dynamics and Trafficking
This compound, a prominent species of sphingomyelin in mammalian cell membranes, plays a critical role in modulating the physical properties of the lipid bilayer, which in turn governs essential cellular processes such as membrane dynamics and intracellular trafficking. wikipedia.orgmimedb.orgebi.ac.uk Its unique structural features, including a saturated palmitoyl chain and a sphingosine backbone capable of extensive hydrogen bonding, allow it to pack tightly with cholesterol and other lipids, leading to the formation of specialized membrane domains. nih.govnih.gov These domains, often referred to as lipid rafts, are not static structures but rather dynamic platforms that are central to the organization and function of the cell membrane. wikipedia.orgbiologists.com
Facilitation of Protein Sorting and Membrane Vesiculation
The lateral segregation of this compound and cholesterol into ordered domains is fundamental to its role in protein sorting and membrane vesiculation. biologists.com These lipid rafts function as platforms that selectively recruit or exclude certain proteins, thereby acting as sorting stations for intracellular trafficking pathways. nih.govbiologists.com
Glycosylphosphatidylinositol (GPI)-anchored proteins, which are typically enriched in lipid rafts, are a key example of this sorting mechanism. tandfonline.com The saturated lipid chains of the GPI anchor are thought to preferentially associate with the ordered acyl chains of this compound within the raft environment. tandfonline.com Research has demonstrated that the length of the sphingomyelin acyl chain directly influences the distribution of these proteins. For instance, studies using supported lipid bilayers have shown that the association of GPI-anchored proteins with raft domains is dependent on the specific type of sphingomyelin present, with synthetic stearoyl (C18) and palmitoyl (C16) sphingomyelin facilitating this partitioning. tandfonline.com This suggests a sorting mechanism based on the hydrophobic matching between the protein's lipid anchor and the thickness of the surrounding lipid bilayer. tandfonline.com
Beyond protein sorting, this compound is directly involved in the mechanical processes of membrane vesiculation, such as budding and fission. A pivotal study using giant liposomes composed of this compound demonstrated that the enzymatic conversion of this lipid into ceramide by sphingomyelinase can induce vectorial budding of vesicles. nih.gov This process, which can manifest as either endocytosis (inward budding) or shedding (outward budding) depending on which leaflet the conversion occurs in, is driven by several factors: the lateral phase separation of the newly formed ceramide into distinct domains, the negative spontaneous curvature of these ceramide-rich areas, and their increased bending rigidity. nih.gov This provides a biophysical model for how localized changes in lipid composition, originating with this compound, can drive the membrane remodeling required for vesicle formation. nih.gov
| Research Finding | Model System | Key Lipids | Method | Outcome | Citation |
| Protein Sorting | Supported Lipid Bilayers | This compound, N-Stearoylsphingomyelin, DOPC, Cholesterol | Atomic Force Microscopy (AFM) | GPI-anchored proteins partition into liquid-ordered raft domains. This association is influenced by the acyl chain length of the sphingomyelin, indicating a hydrophobic mismatch-based sorting mechanism. | tandfonline.com |
| Membrane Vesiculation | Giant Unilamellar Vesicles (GUVs) | This compound, SOPC | Fluorescence Microscopy, Microinjection of Sphingomyelinase | Asymmetrical enzymatic conversion of this compound to ceramide induces domain formation and subsequent budding of vesicles (endocytosis/shedding). | nih.gov |
| Lipid Sorting | Unilamellar Vesicles | This compound, POPC, DPPC | Fluorescence Resonance Energy Transfer (FRET) | Glycolipid Transfer Protein (GLTP) is inhibited from transferring glycolipids from vesicles containing this compound, suggesting strong retention of lipids within these domains. | researchgate.net |
Regulation of Transmembrane Lipid Motion
This compound significantly influences the motional dynamics of lipids within the membrane, primarily by promoting a state of high order and reduced fluidity. This regulation affects both lateral diffusion of lipids within a leaflet and the rotational and segmental motion of their acyl chains.
Atom-scale molecular dynamics simulations and experimental biophysical studies have consistently shown that membranes containing this compound and cholesterol are more tightly packed and rigid compared to membranes composed of glycerophospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC). plos.org The presence of this compound in these raft-like mixtures can reduce the lateral diffusion rates of lipids by more than an order of magnitude. plos.org This restricted motion is a hallmark of the liquid-ordered (Lo) phase, which characterizes lipid rafts. plos.org
Deuterium (B1214612) nuclear magnetic resonance (2H-NMR) spectroscopy has provided detailed insights into the conformational state of this compound itself. nih.govnih.gov These studies reveal that in the liquid-crystalline state, the N-acyl palmitoyl chain of sphingomyelin exhibits significantly more configurational order and less motional freedom than the acyl chains of corresponding phosphatidylcholines like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). nih.govnih.gov The hydroxyl and amide groups in the sphingosine backbone of this compound can form an interfacial hydrogen bond network, which contributes to the tighter packing and reduced motion compared to glycerophospholipids, which only act as hydrogen bond acceptors. nih.gov
This ordering effect extends to neighboring lipids. The tight molecular packing induced by this compound slows the exchange rates of other molecules, such as cholesterol, from the membrane, indicating a less dynamic environment. researchgate.net Fluorescence spectroscopy studies comparing bilayers of this compound with DPPC have further elucidated these dynamic differences, showing variations in membrane order and the local environment reported by fluorescent probes. nih.gov
| Parameter | This compound (PSM) containing membrane | Dipalmitoylphosphatidylcholine (DPPC) membrane | Method | Finding | Citation |
| Acyl Chain Order | Significantly higher configurational order | Lower configurational order | 2H-NMR Spectroscopy | The N-acyl chain of PSM has remarkably less configurational freedom than the chains of DPPC, indicating restricted motion. | nih.govnih.gov |
| Lateral Diffusion | Reduced by more than an order of magnitude (in raft-like mixture with cholesterol) | Higher lateral diffusion rates (in liquid-disordered phase) | Molecular Dynamics Simulations | The presence of PSM and cholesterol leads to strongly packed, rigid bilayers with slow lipid diffusion. | plos.org |
| Cholesterol Exchange | Slower exchange rate | Faster exchange rate | Vesicle Exchange Assay | Molecular packing is tightened more by PSM than by DPPC, slowing cholesterol movement. | researchgate.net |
| Overall Bilayer Order | Slightly less ordered than DPPC in one study | Slightly more ordered than PSM in one study | Fluorescence Anisotropy | While both form ordered gel phases, subtle differences in packing and dynamics exist between pure PSM and pure DPPC bilayers. | nih.gov |
N Palmitoylsphingomyelin in Pathophysiology and Disease
Inherited Metabolic Disorders
N-Palmitoylsphingomyelin, as a major constituent of sphingomyelin (B164518), plays a central role in the pathology of certain inherited metabolic disorders characterized by lipid storage defects.
Niemann-Pick Disease Types A and B: Sphingomyelin Accumulation
Niemann-Pick Disease (NPD) types A and B are lysosomal storage disorders resulting from mutations in the SMPD1 gene, which lead to a deficiency of the enzyme acid sphingomyelinase (ASM). wikipedia.orghematology.org The primary function of ASM is to break down sphingomyelin into ceramide and phosphocholine (B91661) within the lysosomes. nih.gov A deficiency in this enzyme causes the progressive accumulation of its substrate, sphingomyelin, in the lysosomes of cells throughout the body, particularly within the monocyte-macrophage system. wikipedia.orgbiodeep.cnmhmedical.com This leads to the formation of characteristic lipid-laden foam cells, often called "Niemann-Pick cells," which infiltrate various organs. mhmedical.com
The clinical manifestations of NPD types A and B are a direct consequence of this sphingomyelin accumulation. While both are caused by deficient ASM activity, they represent a spectrum of severity. nih.gov
NPD Type A is the most severe form, with onset in early infancy. It is characterized by significant hepatosplenomegaly (enlarged liver and spleen), failure to thrive, and profound, rapidly progressive neurodegenerative damage. hematology.orgnih.govmhmedical.com Death typically occurs by the age of three. mhmedical.com
NPD Type B is a less severe, non-neuronopathic form that typically presents in childhood with hepatosplenomegaly. hematology.orgmhmedical.com Neurological involvement is minimal or absent, and many patients survive into adulthood, though progressive pulmonary disease can be a major complication. wikipedia.orgmhmedical.com
| Feature | Niemann-Pick Disease Type A | Niemann-Pick Disease Type B |
|---|---|---|
| Primary Defect | Deficiency in acid sphingomyelinase (ASM) due to SMPD1 gene mutations wikipedia.orghematology.org | |
| Accumulated Substance | Sphingomyelin (including this compound) in lysosomes wikipedia.orgmhmedical.com | |
| Age of Onset | Early infancy (first few months) nih.govlabcorp.com | Childhood to pre-teen years wikipedia.orgebsco.com |
| Key Clinical Signs | Severe hepatosplenomegaly, rapid neurodegeneration, failure to thrive nih.govmhmedical.com | Hepatosplenomegaly, progressive lung disease, short stature mhmedical.comlabcorp.com |
| Neurological Involvement | Profound and progressive hematology.orgnih.gov | Generally absent or minimal wikipedia.orgmhmedical.com |
| Prognosis | Typically fatal by age 2-3 years mhmedical.com | Survival into adulthood is common nih.gov |
Niemann-Pick Type C1 Disease: Liver Manifestations
Niemann-Pick Type C1 (NPC1) disease is genetically and biochemically distinct from types A and B. wikipedia.org It is caused by mutations in the NPC1 or NPC2 genes, which lead to defective intracellular cholesterol trafficking. hematology.orgnih.gov While the primary defect is in cholesterol transport, a secondary accumulation of sphingolipids, including sphingomyelin, occurs within the endosomal/lysosomal system. nih.gov
Research has shown that this sphingomyelin accumulation is not a passive bystander but actively contributes to the disease pathology. In NPC1-deficient cells, the buildup of sphingomyelin disrupts the Rab9-dependent vesicular trafficking pathway, which is an alternative route for cholesterol to exit the late endosomes. nih.gov This exacerbates the primary cholesterol trafficking defect. Studies have demonstrated that reducing sphingomyelin levels in NPC cells can partially alleviate the accumulation of cholesterol. nih.gov
Liver disease is a common manifestation of NPC1, particularly in the neonatal period, where it can present as prolonged cholestatic jaundice and hepatosplenomegaly. nih.gov This hepatic involvement is linked to the toxic accumulation of both cholesterol and complex lipids like sphingomyelin, underscoring the compound's role in the visceral pathology of the disease.
Cardiovascular Diseases
Emerging evidence has strongly implicated this compound in the development and prediction of cardiovascular diseases (CVD).
Association with Atherosclerosis Progression
Atherosclerosis, the underlying cause of most heart attacks and strokes, involves the buildup of plaques in the arteries. Sphingomyelin is a significant component of atherogenic lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.gov The aggregation and retention of these lipoproteins in the arterial wall is a critical initiating step in the formation of atherosclerotic plaques. nih.gov
Research indicates that sphingomyelinase enzymes present in the arterial wall act on the sphingomyelin in LDL particles. nih.gov This enzymatic action promotes the fusion and aggregation of the lipoprotein particles, enhancing their retention in the subendothelial space and thus initiating the development of atherosclerotic lesions. nih.gov Furthermore, animal studies have shown that inhibiting the de novo biosynthesis of sphingomyelin can lead to reduced plasma cholesterol levels and prevent the development of atherosclerosis, highlighting the direct role of this lipid class in disease progression. nih.gov
Predictive Biomarker in Type 2 Diabetes Mellitus and CVD Risk
Multiple studies have identified this compound (PSM) as a potent predictive biomarker for cardiovascular disease, especially in individuals with type 2 diabetes mellitus (T2DM). nih.govnih.gov A landmark study, the China Da Qing Diabetes Study, used metabolomics to identify potential CVD biomarkers and found that PSM had the strongest association with CVD risk among numerous metabolites. diabetesjournals.orgfigshare.com
The study's findings revealed that plasma concentrations of PSM were significantly higher in patients with both T2DM and CVD compared to those with T2DM but without CVD. nih.govnih.govdiabetesjournals.org A subsequent 10-year follow-up investigation confirmed that elevated PSM levels were predictive of an increased risk for both all-cause and CVD-related death, particularly in the diabetic population. nih.gov These findings suggest that plasma this compound is a strong and independent biomarker for increased CVD risk in patients with diabetes. nih.govnih.gov
| Finding | Result from the China Da Qing Diabetes Study | Source |
|---|---|---|
| Plasma Concentration Comparison | PSM levels were significantly higher in diabetes patients with CVD (41.68 ± 10.47 µg/mL) versus those without CVD (9.69 ± 1.47 µg/mL). | nih.govnih.govdiabetesjournals.org |
| Association with CVD Risk | Among 16 lipid metabolites found to be associated with CVD risk, PSM showed the strongest association. | nih.govfigshare.com |
| Odds Ratio (OR) for CVD | A 1 µg/mL increase in PSM was associated with an odds ratio of 1.19 (95% CI 1.13–1.25) for CVD after adjusting for clinical confounders. A validation study confirmed an OR of 1.22 (95% CI 1.16–1.30). | nih.govdiabetesjournals.orgfigshare.com |
| Long-Term Mortality Prediction | In patients with diabetes, the risk of CVD death increased by 53% per twofold increase in PSM level over a 10-year follow-up. | nih.gov |
Cancer Pathogenesis and Progression
Research into the direct role of this compound has yielded context-dependent results:
Colon Cancer: In a mouse model of chemically induced colon cancer, dietary supplementation with this compound was found to significantly suppress the formation of aberrant crypt foci (ACF) by 52%. acs.org ACF are early, precancerous lesions, suggesting a potential protective effect of this specific sphingomyelin in the early stages of colon carcinogenesis. nih.govacs.org
Bladder Cancer: Metabolomic profiling of urine from bladder cancer patients revealed that palmitoyl (B13399708) sphingomyelin was among the enhanced metabolites, suggesting it may reflect a higher rate of tumor cell proliferation and membrane remodeling. hilarispublisher.com However, another study using mass spectrometry imaging on tissue sections reported that sphingomyelin was detected in normal bladder tissue but was absent in canine bladder cancer tissue, indicating a potential decrease in the tumor itself. hilarispublisher.com These conflicting findings highlight the complexity of lipid metabolism in cancer, where levels may differ between tissues, urine, and cancer stage.
| Cancer Type | Model/Study Type | Key Finding | Source |
|---|---|---|---|
| Colon Cancer | Chemically induced cancer in CF1 mice | Dietary this compound suppressed the formation of precancerous aberrant crypt foci (ACF) by 52%. | nih.govacs.org |
| Bladder Cancer | Metabolomic profiling of human urine | Palmitoyl sphingomyelin was found to be enhanced in urine samples from subjects with bladder cancer. | hilarispublisher.com |
| Mass spectrometry imaging of canine tissue | Sphingomyelin was detected in normal bladder tissue but was absent from bladder cancer tissue. | hilarispublisher.com |
Implication in Tumor Development and Carcinogenesis
The role of sphingolipids, including this compound, in cancer is multifaceted, as they are involved in processes that become dysregulated during tumorigenesis, such as cell growth, death, and migration. researchgate.net The balance between ceramide, a pro-apoptotic molecule, and sphingomyelin, which is required for cell growth, is critical for a cancer cell's survival. mdpi.com Ceramide, a metabolite of sphingomyelin, is recognized as a tumor-suppressive factor in most cancers. mdpi.com A lack of ceramide in colon cancer may contribute to its development. nih.gov
Dietary sphingolipids have been shown to affect and potentially reverse carcinogenesis. researchgate.net Studies in animal models have demonstrated that dietary sphingomyelin can suppress the development of colon cancer. nih.govresearchgate.net For instance, supplementation with sphingomyelin from milk or synthetic this compound has been shown to reduce the number of aberrant crypt foci (ACF), which are early morphological changes in the development of colonic tumors. researchgate.netnih.gov In one study, mice fed diets supplemented with milk sphingomyelin, synthetic this compound, or N-palmitoyldihydrosphingomyelin showed a significant reduction in ACF formation by 54%, 52%, and 70%, respectively, compared to controls. nih.govnih.gov This suggests that sphingomyelin itself, and not just a potential contaminant in natural preparations, is responsible for this suppressive effect. nih.gov
The major digestion product of complex sphingolipids is sphingosine (B13886), which, along with ceramides (B1148491), can inhibit growth and induce cell death in human colon cancer cell lines. researchgate.net The metabolism of sphingomyelin creates numerous products that play significant roles in the cell, participating in signaling pathways that regulate cell growth, differentiation, and death. researchgate.netwikipedia.org
Altered Levels in Specific Cancers (e.g., Prostate Cancer)
Alterations in this compound levels have been observed in specific types of cancer, most notably prostate cancer. Research indicates that plasma levels of C16 sphingomyelin (this compound) are decreased in patients with prostate cancer. caymanchem.comcaymanchem.combioscience.co.uk One study identified palmitoyl sphingomyelin as one of several metabolites associated with the Gleason score, a measure of prostate cancer aggressiveness. aacrjournals.org Another nested case-control study found that higher plasma concentrations of a related compound, MSP (a marker potentially related to sphingomyelin pathways), were inversely associated with prostate cancer risk. core.ac.uk
Neurological and Neurodegenerative Disorders
This compound is a critical component of the nervous system, particularly within the myelin sheath that insulates nerve axons. wikipedia.org Its structural role and involvement in signaling pathways mean that dysregulation of its metabolism is closely linked to several neurological and neurodegenerative diseases.
Role in Myelin Sheath Integrity and Function
The myelin sheath is a specialized membrane extraordinarily rich in lipids, which are essential for its function as an electrical insulator for nerve fibers. wikipedia.orgnih.gov Sphingomyelin is a major lipid component of myelin, contributing significantly to the unique multilayered and compact structure of the sheath. wikipedia.orgnih.gov The high concentration of sphingomyelin, along with cholesterol, is vital for the proper formation and integrity of the myelin membrane. nih.govresearchgate.net Even slight changes in the lipid composition can disrupt the adhesive properties between membrane layers, potentially leading to the destruction of myelin structures and severe neurological illness. nih.gov The interaction between myelin basic protein (MBP) and the lipid membrane, which is crucial for the compaction of the myelin sheath, is highly influenced by the lipid composition, including the presence of sphingomyelin. researchgate.net
Involvement in Multiple Sclerosis Pathophysiology
Multiple Sclerosis (MS) is an autoimmune disease characterized by the degradation of the myelin sheath in the central nervous system (CNS), which impairs signal transduction along nerve cells. wikipedia.org The pathophysiology of MS involves both focal inflammation and neurodegeneration, leading to demyelination. Given sphingomyelin's central role in myelin structure, its metabolism is implicated in the disease process. In MS, the activation of the enzyme sphingomyelinase, which breaks down sphingomyelin into ceramide, has been observed in conjunction with apoptosis (cell death). wikipedia.org This suggests that the degradation of sphingomyelin contributes to the destruction of the myelin sheath seen in MS. wikipedia.org Studies have reported altered levels of specific lipids in the blood of individuals with MS compared to healthy controls, with some research pointing to changes in sphingomyelin-related lipids as potential markers of myelin damage and disease severity. mdpi.commsaustralia.org.au
Contribution to Alzheimer's Disease and Neuroprotection
Alzheimer's disease (AD) is a progressive neurodegenerative disorder linked to oxidative stress and neuronal death. researchgate.netexplorationpub.com this compound has been identified as a relevant molecule in the context of AD. In a metabolomics study using a transgenic mouse model of AD, this compound was one of the differential metabolites identified, suggesting its involvement in the metabolic disruptions that occur in the disease. researchgate.net There is also interest in the neuroprotective potential of various lipids and related compounds. nih.gov While many therapies have shown promise in animal models, success in human trials has been limited. frontiersin.org The complex role of lipids like this compound in both membrane structure and cell signaling pathways makes them a subject of ongoing research for understanding AD pathogenesis and developing potential neuroprotective strategies. nih.govfrontiersin.org
Other Associated Conditions
Acute Hyperglycemia Effects on Sphingolipid Profiles
Acute hyperglycemia, a condition characterized by elevated blood sugar levels, can significantly impact cellular metabolism, including the intricate pathways of sphingolipid synthesis and degradation. diabinfo.denih.gov While the long-term consequences of chronic hyperglycemia on lipid profiles are more extensively studied, the immediate effects of a sudden spike in glucose are also of considerable interest.
High glucose conditions have been shown to induce changes in the cellular profiles of various sphingolipids. nih.gov For instance, in human primary retinal endothelial cells, high-glucose treatment led to a more than 2.5-fold increase in Lactosyl-ceramide levels. nih.gov In murine microglial cells, the same conditions resulted in a threefold increase in Hexosyl-Ceramides and a significant rise in Sphingosine-1-phosphate. nih.gov These alterations in sphingolipid profiles coincided with changes in the expression of inflammatory and vascular permeability mediators, suggesting a link between glucose-induced sphingolipid changes and cellular stress responses. nih.gov
Interestingly, studies on very-long-chain (VLC) sphingolipids have revealed specific alterations in response to high glucose. In human retinal endothelial cells, high-glucose treatment caused a significant decrease in certain VLC Ceramide and VLC sphingomyelin species, while simultaneously increasing others. nih.gov
Dysregulated Metabolism in Mood Disorders
The intricate workings of the central nervous system are heavily reliant on the proper structure and function of cellular membranes, where lipids play a pivotal role. Sphingolipids, as essential components of these membranes and as signaling molecules, are increasingly being implicated in the pathophysiology of psychiatric conditions, including mood disorders like bipolar disorder and major depression. nih.gov Disruptions in the metabolism of these lipids can have significant neurological and psychiatric consequences. nih.gov
Research has pointed towards an association between dysregulated sphingolipid metabolism and mood disorders. nih.govnih.gov Lipids and the biomolecules involved in their metabolism are being explored as potential biomarkers for neuropsychiatric disorders. nih.gov For instance, studies have suggested that antilipidemic medications might have a role in treating depressive symptoms, highlighting the connection between lipid metabolism and mood regulation. nih.gov
In the context of bipolar disorder, evidence suggests an impairment of lipid metabolism. scielo.br Studies have found altered levels of fatty acids in the peripheral tissues of patients with bipolar disorder. scielo.br Specifically, some research has indicated that lipid levels may be elevated in the brains of individuals with this condition. frontiersin.org
While direct research on this compound in mood disorders is still emerging, the broader evidence of sphingolipid dysregulation is compelling. For example, one study observed no significant differences in sphingosine-1-phosphate (S1P) levels in the corpus callosum of individuals with major depressive disorder or bipolar disorder compared to controls, suggesting that alterations may be specific to certain sphingolipid species or brain regions. nih.gov Another study in patients with adult ADHD, often comorbid with affective disorders, found increased plasma concentrations of sphingosine-1-phosphate (S1P d18:1). mdpi.com Patients with major depression or bipolar disorder, in contrast, showed increased long-chain ceramides. mdpi.com These findings underscore the complexity of sphingolipid involvement in different psychiatric conditions and highlight the need for further investigation into the specific roles of individual molecules like this compound.
Research Methodologies and Analytical Approaches for N Palmitoylsphingomyelin Studies
Synthetic Strategies and Derivatization
Total Chemical Synthesis Techniques
Total chemical synthesis allows for the preparation of individual, homogeneous N-Palmitoylsphingomyelin with a completely defined structure. acs.org These methods provide enantiomerically pure compounds, which is a significant advantage over other preparation techniques. osti.gov A common strategy begins with a chiral precursor such as L-serine or D-erythro-sphingosine. osti.govacs.org
For example, one patented large-scale synthesis starts with D-erythro-sphingosine, which is first acylated with palmitic acid to form the corresponding ceramide (N-Palmitoyl-D-erythro-sphingosine). osti.gov The synthesis proceeds through a series of protection and deprotection steps. The primary hydroxyl group is protected, often with a trityl group, followed by benzoylation of the secondary hydroxyl group. Subsequent removal of the primary hydroxyl's protecting group allows for phosphorylation, typically using a reagent like 2-chloro-2-oxo-1,3,2-dioxaphospholane. The final step involves reacting the phosphorylated intermediate with trimethylamine (B31210) to introduce the phosphocholine (B91661) headgroup, yielding the target this compound. osti.gov Such synthetic routes allow for the production of compounds with high purity, which are identical in structure to the natural D-erythro isomer found in sources like bovine brain. capes.gov.br
Semi-Synthetic Preparation Methods
Semi-synthetic methods offer an alternative route, typically starting from sphingomyelin (B164518) isolated from natural sources, such as bovine brain. acs.org This natural starting material is a mixture of sphingomyelins with varying N-acyl chain lengths. The core of the semi-synthetic approach is a deacylation-reacylation pathway. acs.orgcapes.gov.br
The process involves the acid hydrolysis of the heterogeneous natural sphingomyelin to remove the existing fatty acids, which yields sphingosylphosphorylcholine (B14255) (lyso-sphingomyelin). acs.org This intermediate is then reacylated specifically with palmitic acid (or an activated form like palmitoyl (B13399708) imidazolide) to produce this compound. acs.org While this method successfully produces a lipid with a homogeneous N-palmitoyl chain, a key drawback is that the sphingosine (B13886) base composition remains nonhomogeneous. acs.org Furthermore, the acidic deacylation step can cause epimerization at the C-3 atom of the sphingosine backbone, leading to contamination with the L-threo isomer alongside the desired D-erythro isomer. acs.orgcapes.gov.br
Isotopic Labeling for Quantitative Analysis
For quantitative studies, particularly those employing mass spectrometry, stable isotope-labeled internal standards are indispensable. nih.gov Isotopic labeling involves incorporating heavier isotopes, most commonly deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the this compound structure. nih.govnih.gov These labeled standards exhibit nearly identical physical and chemical properties to their natural counterparts, ensuring they behave similarly during sample extraction and analysis. However, they are easily distinguished by their higher mass in a mass spectrometer. nih.gov
The isotopic labels can be introduced at various positions. A common strategy is to use a deuterated version of palmitic acid for the N-acylation step, introducing the label into the fatty acid chain. nih.govnih.gov For instance, d31-palmitic acid can be used to synthesize d18:1/(D31)-16:0 sphingomyelin. nih.gov Alternatively, the label can be incorporated into the sphingosine backbone, which is often more stable. nih.gov The use of these labeled compounds as internal standards allows for precise and accurate quantification of specific this compound species in complex biological samples. nih.gov
Biophysical Characterization in Model Membranes
To understand the physical role of this compound in membranes, it is often studied in simplified model systems, such as hydrated multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs). Biophysical techniques are used to probe the structure and thermal properties of these lipid bilayers.
Differential Scanning Calorimetry (DSC) for Thermotropic Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat changes associated with the phase transitions of lipid bilayers. ucm.es When a hydrated dispersion of this compound is heated, it undergoes a highly cooperative main phase transition from an ordered gel state (Lβ) to a disordered liquid-crystalline state (Lα). nih.govnih.gov
DSC thermograms of fully hydrated this compound show a sharp, endothermic peak characterized by a specific transition temperature (Tₘ) and a transition enthalpy (ΔH). nih.govnih.gov For pure, fully hydrated this compound (hydration >25% by weight), the Tₘ is consistently reported at approximately 41-41.5°C. nih.govnih.gov The enthalpy of this transition is a measure of the energy required to melt the acyl chains and is typically around 7.5 kcal/mol. nih.gov The hydration level significantly impacts these parameters; for example, the anhydrous form of this compound has a much higher transition temperature of 75°C and a lower enthalpy of 4.0 kcal/mol. acs.orgnih.gov
| Condition | Transition Temperature (Tₘ) | Transition Enthalpy (ΔH) | Reference |
|---|---|---|---|
| Fully Hydrated (>25% H₂O) | 41.0°C | 7.5 kcal/mol | nih.gov |
| Fully Hydrated | 41.5°C | - | nih.gov |
| Fully Hydrated | 40.5°C | 5.8 kcal/mol | nih.gov |
| Anhydrous | 75.0°C | 4.0 kcal/mol | acs.orgnih.gov |
X-ray Diffraction and Scattering Techniques (SAXS, SANS)
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the structural parameters of lipid bilayers, such as thickness and lateral packing. nih.govmdpi.com These methods provide detailed information on the lamellar structure of this compound membranes in both the gel and liquid-crystalline phases.
X-ray diffraction studies on fully hydrated this compound below its Tₘ (e.g., at 29°C) reveal a well-ordered gel phase structure. nih.gov This phase is characterized by a lamellar repeat distance (d-spacing) of approximately 73.5 Å and a sharp wide-angle reflection at 4.2 Å, which indicates tight, hexagonal packing of the hydrocarbon chains. acs.orgnih.gov Upon heating above the Tₘ (e.g., at 55°C), the bilayer transitions to the liquid-crystalline phase. In this phase, the lamellar repeat distance decreases to about 66.6 Å, and the wide-angle reflection becomes a diffuse band centered at 4.6 Å, indicative of the disordered, fluid-like state of the acyl chains. acs.orgnih.gov
Joint analysis of SAXS and SANS data provides even more detailed structural parameters. nih.gov For this compound in the fluid phase (e.g., at 45°C or 55°C), these studies can determine the total bilayer thickness (D₈), the hydrocarbon thickness (2Dₐ), and the average area per lipid molecule (Aₗ). osti.govnih.gov
| Parameter | Gel Phase (~29°C) | Fluid Phase (45-55°C) | Reference |
|---|---|---|---|
| Lamellar Repeat Distance (d) | 73.5 Å | 66.6 Å | acs.orgnih.gov |
| Wide-Angle Reflection | Sharp, 4.2 Å | Diffuse, 4.6 Å | acs.orgnih.gov |
| Bilayer Thickness (D₈) | - | 45.4 Å (at 45°C) | osti.gov |
| Hydrocarbon Thickness (2Dₐ) | - | 32.0 Å (at 45°C) | osti.gov |
| Area per Lipid (Aₗ) | - | 60.6 Ų (at 45°C) | osti.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure, dynamics, and interactions of lipids at an atomic level.
Deuterium (²H) NMR spectroscopy is particularly effective for characterizing the order and conformation of the acyl chains of PSM within a lipid bilayer. By selectively replacing protons with deuterium atoms at specific positions on the N-palmitoyl chain, researchers can obtain detailed information about the orientation and mobility of each carbon-deuterium (C-²H) bond.
Studies using selectively deuterated PSM have revealed that its N-acyl chain exhibits significantly more conformational order in the liquid-crystalline state compared to the acyl chains of disaturated or monounsaturated phosphatidylcholines. nih.gov This higher order is a key characteristic of PSM-containing membranes. ²H-NMR has also shown that the N-acyl chain of PSM has a bend near the headgroup, a feature also observed in the sn-2 chain of phosphatidylcholines. nih.govnih.gov
The quadrupolar splitting (ΔνQ) observed in ²H-NMR spectra is directly related to the order parameter (S_CD_), which quantifies the motional anisotropy of the C-²H bond. A larger splitting indicates a higher degree of order. In mixtures with cholesterol, ²H-NMR studies on perdeuterated PSM (PSM-d31) have demonstrated that cholesterol preferentially interacts with PSM at lower mole fractions, leading to the formation of a liquid-ordered (Lo) phase. acs.org At higher cholesterol concentrations (mole fractions ≥ 0.33), a single, homogeneous liquid-ordered phase is typically observed. acs.org The technique can clearly distinguish the coexistence of liquid-ordered and liquid-disordered domains in ternary mixtures containing PSM, another phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and cholesterol. acs.org
Table 1: Selected Deuterium NMR Findings for this compound (PSM)
| Finding | Methodological Detail | Significance | Reference |
|---|---|---|---|
| Higher Acyl Chain Order | Comparison of C-D bond order parameters from ²H-NMR spectra of PSM-d31 and DPPC-d62. | Demonstrates the condensing effect of the sphingosine backbone and intermolecular hydrogen bonding. | nih.govnih.gov |
| N-acyl Chain Bend | Selective deuteration at the C2 and C3 positions of the N-palmitoyl chain. | Reveals a specific conformation of the acyl chain near the lipid-water interface. | nih.govnih.gov |
| Cholesterol-Induced Ordering | Analysis of ²H-NMR spectra of PSM-d31 in binary mixtures with varying cholesterol mole fractions. | Shows preferential interaction of cholesterol with PSM, leading to the formation of liquid-ordered domains. | acs.org |
| Phase Separation in Ternary Mixtures | Separate measurement of ²H-NMR spectra of PSM-d31 and perdeuterated POPC in mixtures with cholesterol. | Provides clear evidence for the coexistence of liquid-ordered (PSM-rich) and liquid-disordered (POPC-rich) phases. | acs.org |
Multi-nuclear NMR, including ³¹P and ¹H NMR, provides complementary information about the headgroup region and intermolecular interactions. Two-dimensional ¹H/³¹P dipolar heteronuclear correlation (HETCOR) magic-angle spinning (MAS) NMR has been used to probe the correlations between the phosphate (B84403) headgroup and surrounding proton environments. core.ac.uk These experiments have detected a unique interaction between the lipid backbone of sphingomyelin and water molecules, which is not observed in glycerophospholipids like phosphatidylcholines. core.ac.uk This distinct hydration pattern is attributed to the unique hydrogen-bonding capabilities of the sphingosine backbone, involving both the amide and hydroxyl groups. core.ac.uk
The temperature dependence of ²H-NMR spectra has also been instrumental in mapping phase diagrams for PSM-containing mixtures, revealing phase separation in bilayers composed of PSM and monounsaturated phosphatidylcholines. nih.gov
Deuterium NMR for Acyl Chain Order and Conformation
Fluorescence Spectroscopy and Microscopy
Fluorescence-based techniques are widely used to study the physical state and domain organization of membranes containing PSM. These methods utilize fluorescent probes whose spectral properties are sensitive to the local environment.
Epifluorescence microscopy of lipid monolayers at the air-water interface allows for the direct visualization of domain formation. Studies using the fluorescent probe NBD-Cholesterol have shown that in mixed monolayers of PSM and cholesterol, the area of liquid-condensed domains increases with cholesterol concentration. nih.gov These domains were observed to be more numerous but smaller in PSM/cholesterol monolayers compared to dipalmitoylphosphatidylcholine (DPPC)/cholesterol monolayers, indicating different interaction dynamics. nih.gov
In vesicle systems, probes like Laurdan, diphenylhexatriene (DPH), and merocyanine (B1260669) 540 (MC540) are used to create "phase maps" that describe the membrane's physical properties as a function of temperature and cholesterol content. researchgate.netnih.gov
Laurdan senses the polarity of the lipid-water interface, with its emission spectrum shifting to blue in more ordered, less hydrated environments.
DPH anisotropy measurements reflect the rotational mobility of the probe within the hydrophobic core, providing a measure of membrane fluidity. In PSM vesicles, DPH anisotropy reveals transitions from a solid-ordered (So) to a liquid-ordered (Lo) phase and subsequently to a liquid-disordered (Ld) phase with increasing temperature and varying cholesterol. nih.gov
MC540 reports on the lipid packing density at the membrane surface.
Confocal fluorescence microscopy on giant unilamellar vesicles (GUVs) stained with probes like DiIC18 allows for the visualization of micron-scale phase separation. In ternary mixtures of PSM, cholesterol, and palmitoylceramide, this technique has shown the immiscibility of cholesterol-enriched Lo phases and ceramide-enriched gel-like phases. nih.gov
Atomic Force Microscopy (AFM) for Membrane Nanomechanics
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the topography of lipid bilayers on a nanometer scale and measure their mechanical properties. In studies of PSM, AFM has been instrumental in directly observing the formation of lipid domains in supported planar bilayers.
AFM imaging of PSM/cholesterol bilayers reveals the coexistence of a taller, more ordered Lo phase and a lower, more fluid Ld phase (when a low-melting lipid is also present) or gel phase. nih.govresearchgate.net The height difference between these domains provides a direct measure of the differential packing and ordering of the lipids.
Furthermore, by functionalizing the AFM tip with a specific binding protein, such as the sphingomyelin-binding toxin lysenin, it is possible to perform nanomechanical recognition. researchgate.netacs.orgnih.gov In this approach, force spectroscopy is used to measure the adhesion force between the lysenin-coated tip and the bilayer. Specific "fishing curves" are observed exclusively over PSM-rich domains, allowing for their chemical identification on the membrane surface. nih.govriken.jp These experiments have also shown that while the addition of cholesterol does not significantly alter the rupture force, it increases the extension length of the unbinding event, providing insights into the nanomechanical properties of the domains. acs.orgnih.gov
Table 2: Key AFM Findings on this compound (PSM) Membranes
| Technique | System Studied | Key Finding | Reference |
|---|---|---|---|
| AFM Imaging | PSM/DOPC/Cholesterol Supported Bilayers | Visualization of two-dimensional, two-phase domain separation. | researchgate.netnih.gov |
| AFM Force Spectroscopy (Lysenin-tip) | PSM Bilayers | Specific adhesion events ("fishing curves") confirm the location of PSM-rich domains. | nih.govriken.jp |
| AFM Force Spectroscopy (Lysenin-tip) | PSM/Cholesterol/DOPC Bilayers | Addition of cholesterol and DOPC increased the peak extension but did not alter the peak rupture force. | acs.orgnih.gov |
| AFM Imaging & Force Spectroscopy | Asymmetric bilayers with PSM in the outer leaflet | Detected lipid domains and measured their mechanical stability (rupture forces, Young's moduli). | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to investigate the behavior of PSM-containing membranes at an atomistic or coarse-grained level. These simulations model the interactions between lipids and water over time, yielding detailed information on membrane structure, dynamics, and thermodynamics that can be difficult to obtain experimentally.
All-atom MD simulations of pure PSM bilayers have shown that at physiological temperatures, the bilayer exists in a state with considerable hydrocarbon chain ordering. researchgate.net Simulations have also highlighted significant differences in the hydrogen-bonding network of PSM compared to phosphatidylcholines, which contributes to its unique packing properties. researchgate.net
In ternary systems composed of PSM, an unsaturated phospholipid, and cholesterol, large-scale MD simulations have been used to observe the spontaneous formation and evolution of raft-like domains. nih.govacs.org These simulations can characterize the migration of individual lipid molecules between ordered and disordered environments and describe the properties of the interfacial region separating the domains. nih.gov For instance, simulations have shown that a narrow interfacial zone buffers the significant difference in order between the PSM/cholesterol-rich raft and the surrounding polyunsaturated lipid environment. nih.gov MD simulations are also used to analyze structural properties such as area per lipid, bilayer thickness, and acyl chain order parameters, which can be compared with experimental data. arxiv.orgnih.gov
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique that studies chemical species with unpaired electrons. In lipid research, it is used in conjunction with spin labels—stable nitroxide radicals that are covalently attached to a lipid molecule at a specific position. The ESR spectrum of the spin-labeled lipid provides information about the mobility and local environment of the probe.
By using spin labels attached to different carbon atoms of an acyl chain (e.g., at the 5- or 14-position), ESR can probe the flexibility gradient along the lipid chain. acs.orgnih.gov In studies of PSM/cholesterol mixtures, two-component ESR spectra are often observed, which is direct evidence for the coexistence of two distinct lipid phases. acs.orgnih.gov This has allowed researchers to map the phase diagrams of these binary mixtures, identifying regions of gel (Lβ) and liquid-ordered (Lo) phase coexistence, as well as Lo and liquid-disordered (Lα) phase coexistence, as a function of temperature and cholesterol concentration. acs.orgnih.gov
ESR studies have also been crucial in defining the phase boundaries in canonical ternary raft mixtures of PSM, POPC, and cholesterol. nih.gov These experiments have identified the compositions that lead to fluid-fluid (Lα-Lo) phase separation and have been used to determine the tie-lines that connect the compositions of the coexisting phases. nih.gov
Quantitative Analysis in Biological Samples
Accurate measurement of this compound (d18:1/16:0) in biological samples is fundamental to understanding its physiological and pathological significance. This is primarily achieved through advanced lipidomics platforms and specific enzyme activity assays.
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands as a primary technique for the sensitive and specific quantification of this compound from various biological materials, including plasma. nih.govnih.govacs.org This method offers high resolution and reproducibility for separating complex lipid mixtures. measurlabs.com The general workflow involves lipid extraction from the sample, chromatographic separation, and detection by MS/MS. acs.org
In a typical UPLC-MS/MS setup for this compound analysis, a C18 reverse-phase column is used for chromatographic separation. nih.gov The mobile phase often consists of a two-solvent system, such as water (A) and acetonitrile (B52724) (B), both containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to separate lipids based on their polarity. nih.gov
Quantitative analysis is performed using tandem mass spectrometry, often in a multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte. researchgate.net To correct for variability in sample extraction and ionization, stable isotope-labeled internal standards are crucial. nih.govavantiresearch.com For instance, a deuterated internal standard can be added to samples before extraction. researchgate.net Calibration curves are generated using synthetic standards of known concentrations to ensure accurate quantification. researchgate.netdiabetesjournals.org
One study established a robust UPLC-MS/MS method for quantifying palmitoyl sphingomyelin (PSM) in human plasma. nih.govdiabetesjournals.org The method demonstrated excellent linearity over a concentration range of 2.5–80 μg/mL, with a limit of detection (LOD) of 1.0 μg/mL and a limit of quantitation (LOQ) of 2.5 μg/mL. nih.govdiabetesjournals.org Using this method, the study found significantly higher plasma PSM concentrations in type 2 diabetes patients with cardiovascular disease (41.68 ± 10.47 μg/mL) compared to those without (9.69 ± 1.47 μg/mL). diabetesjournals.org Another study investigating plasma sphingolipids during pregnancy also used quantitative analysis, confirming that levels of palmitoyl sphingomyelin (d18:1/16:0) were significantly higher during pregnancy compared to postpartum. mdpi.com
| Parameter | Value/Description | Source(s) |
| Technique | Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) | nih.govdiabetesjournals.org |
| Sample Type | Human Plasma | nih.govdiabetesjournals.orgmdpi.com |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) | nih.gov |
| Mobile Phase | A: Water with 0.1% formic acid and 2 mmol/L ammonium formateB: Acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate | nih.gov |
| Flow Rate | 0.45 mL/min | nih.gov |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |
| Linear Range | 2.5–80 μg/mL | nih.govdiabetesjournals.org |
| Limit of Detection (LOD) | 1.0 μg/mL | nih.govdiabetesjournals.org |
| Limit of Quantitation (LOQ) | 2.5 μg/mL | nih.govdiabetesjournals.org |
The metabolic turnover of this compound is largely controlled by the activity of sphingomyelinase (SMase) enzymes, which hydrolyze sphingomyelin into ceramide and phosphocholine. abcam.com Therefore, measuring SMase activity provides indirect information about the metabolic status of sphingomyelins. Several types of SMases exist, differentiated by their pH optima and cation requirements, including acid SMase (aSMase) and neutral SMase (nSMase). abcam.com
Enzyme activity assays for SMase are commonly designed as "mix and read" formats, suitable for high-throughput screening. abcam.com These are often enzyme-coupled assays where the product of the SMase reaction, phosphocholine, is used in a subsequent series of reactions that generate a detectable signal. echelon-inc.com
For example, a common colorimetric assay for neutral SMase involves the following steps:
Hydrolysis: SMase in the sample cleaves sphingomyelin into phosphocholine and ceramide. echelon-inc.com
Secondary Reaction: Alkaline phosphatase is added to hydrolyze phosphocholine, producing choline. echelon-inc.com
Oxidation: Choline oxidase then oxidizes choline, generating hydrogen peroxide. echelon-inc.com
Detection: In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic probe (e.g., a mixture of DAOS and 4-Aminoantipyrine or an AbBlue Indicator) to produce a colored compound. abcam.comechelon-inc.com
The intensity of the color, measured by absorbance at a specific wavelength (e.g., 570 nm or 655 nm), is directly proportional to the amount of phosphocholine produced and thus to the SMase activity in the sample. abcam.com These kits can detect SMase activity as low as 0.08 mU/mL to 3 mU/mL in various samples like cell extracts and blood. abcam.com
Another innovative approach uses sphingomyelin-based liposomes containing a reporter molecule, such as cysteine. acs.org The SMase-catalyzed hydrolysis of sphingomyelin to ceramide disrupts the liposomal membrane, causing the release of cysteine. The released cysteine then induces the aggregation of gold nanoparticles (AuNPs), leading to a distinct color change from red to blue, which can be quantified spectrophotometrically. acs.org This method has been shown to detect SMase activity as low as 0.02 mU/mL. acs.org
| Assay Type | Principle | Detection Method | Sensitivity (LOD) | Source(s) |
| Enzyme-Coupled Assay | SMase hydrolyzes SM to phosphocholine, which is converted to choline. Choline is oxidized to produce H₂O₂, which reacts with a probe. | Colorimetric (Absorbance at 570-655 nm) | 0.08 - 3 mU/mL | abcam.comechelon-inc.com |
| Liposome-AuNP Assay | SMase hydrolyzes SM in liposomes, releasing encapsulated cysteine. Cysteine aggregates gold nanoparticles (AuNPs). | Colorimetric (LSPR shift, Absorbance at 640/525 nm) | 0.02 mU/mL | acs.org |
Lipidomics Approaches (UPLC-MS/MS)
In Silico Modeling and Predictive Analytics
Computational methods, including in silico modeling and predictive analytics, are increasingly used to investigate the physicochemical properties and potential biological activities of lipids like this compound. mdpi.com These approaches complement experimental data by providing insights into molecular interactions and predicting structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific physicochemical property. mdpi.com For this compound (d18:1/16:0), QSAR models are used to predict its "druglikeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on its molecular structure. mdpi.comresearchgate.net
Several parameters are calculated to build these models. For this compound, key descriptors include its molecular weight, lipophilicity (expressed as logP), and topological polar surface area (TPSA). mdpi.comresearchgate.net These descriptors are then evaluated against established rules, such as Lipinski's Rule of Five, to predict properties like oral bioavailability. According to one analysis, this compound (MW = 702.90 g/mol , logP > 5.5) adheres to the Lipinski rule but not to several other druglikeness rules. mdpi.com
QSAR models can also predict toxicological endpoints. For this compound, the predicted Rat Oral Acute Toxicity (LD50) was 2.26 mol/kg, and the Maximum Human Tolerated Daily Dose was determined to be 0.20 mg/kg/day. researchgate.net Such predictive analytics are valuable for initial risk assessment and for guiding further experimental studies. mdpi.com Beyond QSAR, molecular dynamics (MD) simulations provide atomistic-level insights into the behavior of this compound within lipid bilayers, exploring its orientation, packing, and interaction with other membrane components like cholesterol. aip.orgresearchgate.netmdpi.com
| Parameter | Predicted Value/Assessment | Method | Source(s) |
| Molecular Weight | 702.90 g/mol | Calculation | mdpi.com |
| Lipophilicity (logP) | > 5.5 (Very lipophilic) | Calculation | mdpi.com |
| Druglikeness (Lipinski's Rule) | Compliant | QSAR | mdpi.com |
| Rat Oral Acute Toxicity (LD50) | 2.26 mol/kg | QSAR Prediction | researchgate.net |
| Max. Human Tolerated Daily Dose | 0.20 mg/kg/day | QSAR Prediction | researchgate.net |
| Membrane Interaction | Forms hydrogen bonds with cholesterol and phosphatidylcholine | Molecular Dynamics (MD) Simulation | mdpi.com |
Therapeutic and Diagnostic Implications of N Palmitoylsphingomyelin Research
N-Palmitoylsphingomyelin as a Potential Biomarker
This compound (PSM) has emerged as a significant molecule of interest in the search for reliable biomarkers for various diseases. numberanalytics.com Its role as a key component of cell membranes and its involvement in critical cellular processes make its circulating levels a potential indicator of underlying pathological states. plos.orgimrpress.com
Recent research has particularly highlighted the association between PSM and cardiovascular disease (CVD), especially in individuals with type 2 diabetes. diabetesjournals.orgnih.gov A study utilizing untargeted and targeted metabolomics identified PSM as having the strongest association with CVD risk among 16 lipid and fatty acid metabolites in a cohort of Chinese patients with diabetes. diabetesjournals.org The plasma concentrations of PSM were found to be significantly higher in diabetic patients with CVD compared to those without. diabetesjournals.orgnih.gov Further validation in an independent group confirmed this significant association, suggesting that PSM could serve as a potential biomarker for increased CVD risk in this population. diabetesjournals.org Another study reinforced these findings, indicating that elevated levels of circulating PSM are associated with a higher 10-year risk of CVD death in Chinese adults with diabetes. researchgate.net
Beyond cardiovascular diseases, the utility of PSM as a biomarker is being explored in other conditions. For instance, metabolomic profiling of urine has identified palmitoyl (B13399708) sphingomyelin (B164518) as one of the key metabolites that can differentiate between bladder cancer patients and non-cancer controls. plos.org This suggests its potential as a non-invasive diagnostic marker for bladder cancer. plos.org
The table below summarizes key findings from studies investigating this compound as a biomarker.
| Disease/Condition | Sample Type | Key Finding | Reference |
| Cardiovascular Disease in Type 2 Diabetes | Plasma | Significantly higher PSM concentrations in patients with CVD. Associated with increased risk of CVD. | diabetesjournals.orgnih.gov |
| Cardiovascular Disease Mortality | Plasma | Elevated PSM levels are associated with a higher 10-year risk of CVD death in adults with diabetes. | researchgate.net |
| Bladder Cancer | Urine | Palmitoyl sphingomyelin is a predictive biomarker for differentiating bladder cancer from non-cancer controls. | plos.org |
| Aortic Aneurysm | Plasma | A Mendelian randomization study found a negative association between palmitoyl sphingomyelin and the risk of aortic aneurysm. | frontiersin.orgfrontiersin.org |
It is important to note that while some studies point to higher PSM levels being associated with increased disease risk, other research presents a more complex picture. For example, a two-sample Mendelian randomized study suggested a negative association between palmitoyl sphingomyelin and the risk of aortic aneurysm. frontiersin.orgfrontiersin.org This highlights the need for further research to understand the nuanced role of PSM in different pathological contexts.
Therapeutic Targeting of this compound Metabolism
The central role of sphingolipid metabolism in various diseases has made it an attractive target for therapeutic intervention. numberanalytics.comimrpress.com Dysregulation of this intricate network, including the pathways involving this compound, is implicated in conditions like cancer, neurodegenerative disorders, and metabolic diseases. numberanalytics.comfuturemarketinsights.com
The metabolism of this compound is intrinsically linked to the levels of ceramide, a key signaling molecule. frontiersin.orgresearchgate.net this compound can be hydrolyzed by sphingomyelinases to produce ceramide and phosphocholine (B91661). frontiersin.org Ceramide itself is involved in critical cellular processes such as apoptosis, cell growth, and differentiation. researchgate.netbohrium.com Therefore, modulating the enzymes that control the synthesis and degradation of this compound offers a potential strategy to influence these cellular outcomes.
One area of investigation is the inhibition of enzymes involved in the de novo synthesis of sphingolipids, which could indirectly affect this compound levels. nih.gov For example, inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway, have been used to study the effects of reduced sphingolipid synthesis. mdpi.com
Conversely, targeting the breakdown of this compound is another therapeutic avenue. The activity of sphingomyelinases, which catabolize sphingomyelin, can be modulated to alter the balance between this compound and ceramide. frontiersin.org This "sphingomyelinase-ceramide pathway" is considered pro-inflammatory and pro-apoptotic, and its activation is linked to conditions like atherosclerosis. frontiersin.org
In the context of cancer, alterations in lipid metabolism, including sphingolipid pathways, have been observed in radiation-resistant cancer cells. thno.org For instance, in radiation-resistant nasopharyngeal carcinoma cells, levels of palmitoyl sphingomyelin were found to be elevated, suggesting a potential role in treatment resistance. thno.org Targeting the metabolic pathways that lead to these changes could be a strategy to sensitize cancer cells to radiotherapy. thno.org
The table below outlines potential therapeutic strategies targeting this compound metabolism.
| Therapeutic Strategy | Target Enzyme/Pathway | Potential Therapeutic Application | Rationale |
| Inhibition of de novo Synthesis | Serine Palmitoyltransferase (SPT) | Cardiometabolic Diseases | Reducing the overall flux through the sphingolipid synthesis pathway to mitigate the accumulation of potentially harmful intermediates. mdpi.com |
| Modulation of Sphingomyelinase Activity | Sphingomyelinases | Atherosclerosis, Cancer | Altering the balance between this compound and ceramide to influence inflammation, apoptosis, and cellular stress responses. frontiersin.orgresearchgate.net |
| Targeting Lipid Metabolism in Cancer | Enzymes involved in lipid turnover | Cancer Therapy | To overcome treatment resistance by altering the metabolic profile of cancer cells. thno.org |
Further research is necessary to develop specific and effective drugs that can precisely modulate this compound metabolism for therapeutic benefit while minimizing off-target effects. dovepress.com
This compound in Drug Delivery Systems and Nanotechnology
The unique physicochemical properties of this compound make it a valuable component in the development of drug delivery systems and in the broader field of nanotechnology. futuremarketinsights.com Nanotechnology involves the manipulation of matter on a nanoscale (typically between 1 and 100 nanometers), a realm where the properties of materials can differ significantly from their bulk counterparts. ebsco.com
This compound, as a primary constituent of cell membranes, exhibits excellent biocompatibility. caymanchem.com This property is highly desirable for creating nanocarriers that can transport therapeutic agents within the body with reduced toxicity. mdpi.com Sphingomyelin-based nanoemulsions and liposomes are being explored as promising drug delivery vehicles. futuremarketinsights.commdpi.com These nanostructures can encapsulate drugs, protecting them from degradation in the bloodstream and facilitating their targeted delivery to specific tissues or cells. futuremarketinsights.com
For instance, sphingomyelin nanoemulsions have been investigated for the treatment of non-small cell lung cancer. mdpi.com These nanoemulsions, composed of vitamin E and sphingomyelin, have demonstrated the ability to be rapidly taken up by cancer cells and induce apoptosis. mdpi.com The study also showed that loading these nanoemulsions with a therapeutic agent like resveratrol (B1683913) enhanced their cytotoxic effects, supporting their use as a targeted drug delivery system. mdpi.com
The interaction of this compound with other lipids, such as cholesterol, is also a critical aspect of its application in nanotechnology. acs.org These interactions influence the structure and stability of lipid bilayers, which form the basis of many nanocarriers. acs.org Understanding these interactions is crucial for designing stable and effective drug delivery platforms.
The table below highlights the applications of this compound in drug delivery and nanotechnology.
| Application | System/Technology | Key Features and Advantages | Reference |
| Cancer Therapy | Sphingomyelin Nanoemulsions | Biocompatible, rapid cellular uptake, induction of apoptosis, potential for targeted drug delivery. | mdpi.com |
| General Drug Delivery | Liposomes and Nanocarriers | Biocompatibility, ability to encapsulate and protect drugs, potential for controlled release. | futuremarketinsights.comacs.org |
| Biomembrane Research | Model Bilayers | Studying lipid-lipid interactions and the influence of cholesterol on membrane properties. | acs.org |
The ongoing research in this area is focused on optimizing the formulation of this compound-based nanocarriers to enhance their drug-loading capacity, stability, and targeting efficiency, thereby opening new avenues for the treatment of various diseases. futuremarketinsights.commdpi.com
Future Directions in Sphingolipid Research
The field of sphingolipid research is dynamic and continually evolving, with numerous exciting avenues for future investigation. numberanalytics.com A deeper understanding of the intricate roles of specific sphingolipid species, including this compound, in health and disease is a primary goal. frontiersin.org
A key future direction is the advancement of "sphingolipidomics," the comprehensive analysis of all sphingolipids within a biological system. numberanalytics.com The development of more sophisticated analytical techniques, such as advanced mass spectrometry and liquid chromatography, will be crucial for accurately identifying and quantifying the vast array of sphingolipid molecules. numberanalytics.com This will enable researchers to create detailed sphingolipid profiles for various diseases, potentially leading to the discovery of novel biomarkers and therapeutic targets. dovepress.com
Personalized medicine is another promising frontier for sphingolipid research. numberanalytics.com By analyzing an individual's unique sphingolipid profile, it may become possible to tailor treatments to their specific metabolic and disease characteristics. numberanalytics.com This could involve the development of highly selective drugs that target specific enzymes or receptors in the sphingolipid metabolic pathway. dovepress.com
Furthermore, the investigation of sphingolipid metabolism in different cellular compartments, such as mitochondria, is gaining traction. bohrium.com Dysregulation of sphingolipid metabolism within these organelles is linked to a range of diseases, and understanding these localized processes could unveil new therapeutic strategies. bohrium.com
The exploration of sphingolipids in non-traditional contexts, such as agriculture and biotechnology, also represents a growing area of research. numberanalytics.com Investigating the roles of sphingolipids in plant biology could lead to new applications in crop improvement and biotechnology. numberanalytics.com
Advanced Analytical Techniques: Improving the tools for comprehensive sphingolipid analysis. numberanalytics.com
Personalized Medicine: Tailoring therapies based on individual sphingolipid profiles. numberanalytics.com
Cellular and Subcellular Metabolism: Understanding the roles of sphingolipids in specific cellular compartments. bohrium.com
Novel Therapeutic Targets: Identifying and validating new enzymes and receptors for drug development. frontiersin.orgdovepress.com
Expanded Applications: Exploring the functions of sphingolipids in diverse biological systems beyond human health. numberanalytics.com
The continued exploration of the complex world of sphingolipids holds immense potential for advancing our understanding of biology and developing innovative solutions for a wide range of diseases. frontiersin.org
Q & A
Basic Research Questions
Q. How is N-Palmitoylsphingomyelin synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling palmitic acid to sphingosine via N-acylation, followed by phosphorylation and choline addition. Purification is achieved using column chromatography (e.g., silica gel) with solvent gradients. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for structural confirmation) and mass spectrometry (MS) for molecular weight validation. Critical parameters include reaction stoichiometry, solvent purity, and temperature control during acylation .
Q. What are the standard protocols for quantifying this compound in biological membranes?
- Methodological Answer : Extraction uses chloroform-methanol (2:1 v/v) followed by Folch partitioning. Quantification methods include thin-layer chromatography (TLC) with phosphomolybdic acid staining or high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD). Calibration curves with synthetic standards are essential for accuracy. Method validation should account for lipid recovery rates (typically 85–95%) and interference from co-extracted phospholipids .
Advanced Research Questions
Q. How do variations in acyl chain length affect the biophysical properties of this compound in lipid bilayers?
- Methodological Answer : Comparative studies require synthesizing analogs with varying acyl chains (e.g., C14:0 vs. C16:0) and analyzing bilayer properties using H-NMR to assess lipid order parameters. Differential scanning calorimetry (DSC) measures phase transition temperatures, while small-angle X-ray scattering (SAXS) evaluates bilayer thickness. Key considerations include maintaining hydration levels and controlling experimental temperatures to mimic physiological conditions .
Q. What methodological challenges arise when analyzing the phase behavior of this compound using differential scanning calorimetry (DSC)?
- Methodological Answer : Challenges include (1) sample heterogeneity due to incomplete hydration, (2) overlapping phase transitions from lipid impurities, and (3) baseline drift during heating/cooling cycles. Mitigation strategies involve pre-equilibrating samples at 50°C for 24 hours, using high-purity lipids (>99%), and applying slow scan rates (e.g., 0.5°C/min). Data interpretation should integrate complementary techniques like fluorescence anisotropy to resolve ambiguous transitions .
Q. How can molecular dynamics (MD) simulations be optimized to study this compound's role in membrane stalk formation?
- Methodological Answer : Use tools like CHARMM-GUI to construct asymmetric bilayers with this compound in the outer leaflet. Force fields (e.g., CHARMM36) must be validated for sphingolipid parameters. Simulation protocols should include 100–200 ns equilibration and 1–2 µs production runs. Analysis focuses on lipid packing density, curvature stress, and free energy calculations (e.g., umbrella sampling for stalk intermediates). Computational reproducibility requires explicit documentation of initial conditions and thermostat settings .
Q. How should researchers address contradictions in reported thermodynamic data for this compound's interaction with cholesterol?
- Methodological Answer : Discrepancies often stem from differences in (1) lipid/cholesterol molar ratios, (2) buffer ionic strength, or (3) measurement techniques (e.g., isothermal titration calorimetry vs. Langmuir monolayers). To resolve conflicts, standardize protocols using reference systems (e.g., DPPC-cholesterol) and validate results across multiple labs. Statistical meta-analysis of published datasets can identify outliers and consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
